Cas no 5447-77-8 (1,1,3-triethyl 3-cyano-2-phenyl-propane-1,1,3-tricarboxylate)
5447-77-8 structure
Product Name:1,1,3-triethyl 3-cyano-2-phenyl-propane-1,1,3-tricarboxylate
CAS-nummer:5447-77-8
MF:C19H23NO6
MW:361.38902592659
CID:386072
PubChem ID:226765
Update Time:2025-04-19
1,1,3-triethyl 3-cyano-2-phenyl-propane-1,1,3-tricarboxylate Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,1,3-triethyl 3-cyano-2-phenyl-propane-1,1,3-tricarboxylate
- triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate
- AC1L5F03
- AC1Q4QK4
- AG-K-04192
- AR-1L7290
- CTK1H4843
- NSC17518
- NSC-17518
- DTXSID20280589
- 5447-77-8
-
- Inchi: 1S/C19H23NO6/c1-4-24-17(21)14(12-20)15(13-10-8-7-9-11-13)16(18(22)25-5-2)19(23)26-6-3/h7-11,14-16H,4-6H2,1-3H3
- InChI-sleutel: RKEGILHUIYDUHE-UHFFFAOYSA-N
- LACHT: O(CC)C(C(C(=O)OCC)C(C1C=CC=CC=1)C(C#N)C(=O)OCC)=O
Berekende eigenschappen
- Exacte massa: 361.15259
- Monoisotopische massa: 361.153
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 12
- Complexiteit: 513
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 103Ų
Experimentele eigenschappen
- Dichtheid: 1.168
- Kookpunt: 488.4°Cat760mmHg
- Vlampunt: 212.2°C
- Brekindex: 1.506
- PSA: 102.69
- LogboekP: 2.21548
1,1,3-triethyl 3-cyano-2-phenyl-propane-1,1,3-tricarboxylate Gerelateerde literatuur
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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